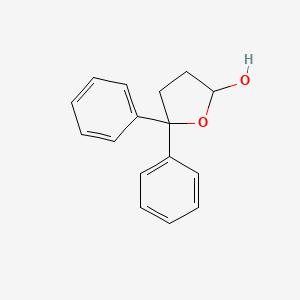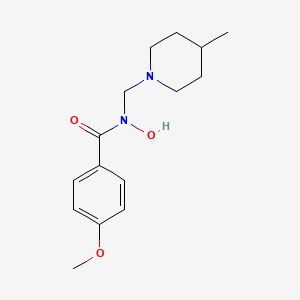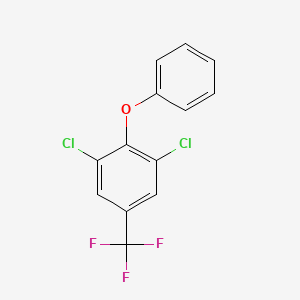![molecular formula C11H15N3O4 B14651786 Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate CAS No. 51707-33-6](/img/structure/B14651786.png)
Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate is an organic compound with a complex structure that includes hydrazine, phenyl, and carbamate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate typically involves multiple steps. One common method starts with the reaction of 2-(hydrazinecarbonyl)benzoic acid with ethyl chloroformate under basic conditions to form the desired carbamate. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group may yield azides, while reduction of the carbonyl group may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can act as a probe to study enzyme mechanisms involving hydrazine or carbamate groups.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with enzyme active sites, inhibiting their activity. The carbamate group can also interact with proteins, potentially altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl carbamate: A simpler compound with similar carbamate functionality but lacking the hydrazine and phenyl groups.
Phenylhydrazine: Contains the hydrazine and phenyl groups but lacks the carbamate functionality.
Hydroxycarbamate derivatives: Compounds with similar carbamate groups but different substituents.
Uniqueness
Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate is unique due to its combination of hydrazine, phenyl, and carbamate groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
51707-33-6 |
|---|---|
Molekularformel |
C11H15N3O4 |
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
ethyl N-[[2-(hydrazinecarbonyl)phenyl]methyl]-N-hydroxycarbamate |
InChI |
InChI=1S/C11H15N3O4/c1-2-18-11(16)14(17)7-8-5-3-4-6-9(8)10(15)13-12/h3-6,17H,2,7,12H2,1H3,(H,13,15) |
InChI-Schlüssel |
NLKHZVZHYWXRPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)N(CC1=CC=CC=C1C(=O)NN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


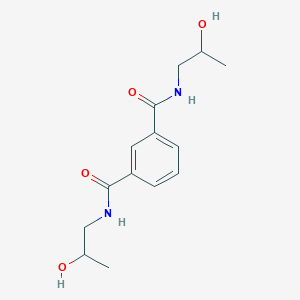

![(6R,9S,12S)-3-[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone](/img/structure/B14651717.png)
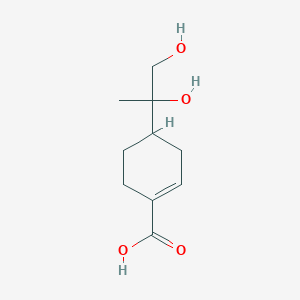
![2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol](/img/structure/B14651723.png)




![2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14651749.png)
